Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)
Overview
Description
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is a compound with the CAS number 791629-96-4 . It belongs to the Iridium series of catalysts . The IUPAC name for this compound is chloro (dihydrido)iridium;2-di (propan-2-yl)phosphanyl-N- [2-di (propan-2-yl)phosphanylethyl]ethanamine .
Molecular Structure Analysis
The molecular weight of this compound is 535.11g/mol . The molecular formula is C16H39ClIrNP2 . The InChI string representation of this molecule is InChI=1S/C16H37NP2.ClH.Ir.2H/c1-13 (2)18 (14 (3)4)11-9-17-10-12-19 (15 (5)6)16 (7)8;;;;/h13-17H,9-12H2,1-8H3;1H;;;/q;;+1;;/p-1 .Chemical Reactions Analysis
This compound is used in the amination of aliphatic alcohols and diols using an iridium pincer catalyst . It is also used in the iridium-catalyzed hydrogenation of carboxylic acid esters .Physical And Chemical Properties Analysis
The exact mass of this compound is 535.188g/mol . It has 1 H-Bond Acceptor and 1 H-Bond Donor . The compound has a heavy atom count of 21 . The topological polar surface area is 12A^2 .Scientific Research Applications
Catalysis and Hydrogenation Reactions
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) serves as a catalyst in several chemical transformations:
- Amination of Aliphatic Alcohols and Diols : This compound facilitates the conversion of alcohols and diols into their corresponding amines, a crucial step in organic synthesis .
- Hydrogenation of Carboxylic Acid Esters : It catalyzes the reduction of carboxylic acid esters to alcohols using molecular hydrogen .
Safety and Hazards
This compound is irritating to the skin, eyes, and respiratory tract . It is recommended to avoid getting it in eyes, on skin, or on clothing. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Mechanism of Action
Target of Action
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are aliphatic alcohols, diols, and carboxylic acid esters .
Mode of Action
This compound facilitates the amination of aliphatic alcohols and diols with amines, and the hydrogenation of carboxylic acid esters . It does so by acting as a pincer catalyst, effectively “grabbing” the target molecules and bringing them into close proximity to facilitate the reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aliphatic amine derivatives via the amination of alcohols and diols with amines, and in the hydrogenation of carboxylic acid esters .
Result of Action
The primary result of the action of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is the production of aliphatic amine derivatives and the hydrogenation of carboxylic acid esters . These reactions are crucial in various fields of chemistry and materials science.
Action Environment
The efficacy and stability of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) can be influenced by various environmental factors. For instance, the compound is typically stored in a well-ventilated place and its container is kept tightly closed . It is also important to note that the compound is a solid at room temperature with a melting point of 248-253 °C .
properties
IUPAC Name |
chloro(dihydrido)iridium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NP2.ClH.Ir.2H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;;;;/h13-17H,9-12H2,1-8H3;1H;;;/q;;+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAONQONOKDMMJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.Cl[IrH2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39ClIrNP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) | |
CAS RN |
791629-96-4 | |
Record name | Chlorodihydrido[bis[(2-diisopropylphosphino)ethyl]amine]iridium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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